molecular formula C27H30N2O3 B486109 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 825607-19-0

1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B486109
CAS No.: 825607-19-0
M. Wt: 430.5g/mol
InChI Key: MVWWYUZPHVDEHS-UHFFFAOYSA-N
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Description

1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a piperazine ring substituted with an o-tolyl group. This compound is of interest due to its potential biological and pharmacological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketones or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1B and α2A adrenoceptors, inhibiting their activity . This can lead to various physiological effects, such as the reduction of elevated glucose and triglyceride levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern and the presence of both hydroxy and methanone groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[4-[2-hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-21-7-5-6-10-26(21)29-17-15-28(16-18-29)19-24(30)20-32-25-13-11-23(12-14-25)27(31)22-8-3-2-4-9-22/h2-14,24,30H,15-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWYUZPHVDEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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